2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an acetamide group (CH3CONH2), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), and a chromene ring (a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The structure would likely be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Darwish et al. (2014) demonstrated the synthesis of novel heterocyclic compounds bearing a sulfamoyl moiety, showcasing potential as antimicrobial agents. This research highlights the versatility of related cyanoacetamide derivatives in generating compounds with promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity Exploration
Horishny, Arshad, and Matiychuk (2021) investigated the anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. Their research aimed at preparing compounds through specific reactions and testing them for cytotoxic effects against leukemia cell lines, indicating the potential for developing effective anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Biological Evaluation of Novel Derivatives
El-Wahab et al. (2011) synthesized naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which underwent biological evaluation against bacteria and fungi. This study reflects the compound's scaffold versatility for generating biologically active molecules (El-Wahab, Al-Fifi, Bedair, Ali, Halawa, & El-Agrody, 2011).
Synthetic Pathways and Chemical Transformations
The complexity of the 2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide structure has prompted studies into its synthesis and the exploration of its reactivity towards the formation of various heterocyclic compounds. Research by Ramadan and El‐Helw (2018) is an example, where the chromonyl-2(3H)-furanone derivative was used to construct N-heterocycles, showcasing the compound's role in synthesizing diverse molecules with antimicrobial properties (Ramadan & El‐Helw, 2018).
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In one reported reaction, the active methylene moiety of a similar compound reacted with phenyl isothiocyanate to yield a non-isolable intermediate potassium sulphide salt. This salt reacted in situ with phenacyl bromide to afford a related compound .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used to build various organic heterocycles , which are involved in a wide range of biochemical processes.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-16-5-10-23-21(12-16)20(13-24(31-23)17-6-8-18(29-2)9-7-17)22(14-26)25(28)27-15-19-4-3-11-30-19/h3-13H,15H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVAFNPCFSLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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